

Standard Protocol for the Utilization of SR 142948 in Cell Culture Experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR 142948

Cat. No.: B1663775

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

SR 142948 is a potent and selective non-peptide antagonist of the neurotensin (NT) receptors, specifically targeting the neurotensin receptor subtype 1 (NTS1) and subtype 2 (NTS2).^{[1][2][3]} It is a valuable tool for investigating the physiological and pathological roles of neurotensin signaling in various biological systems. **SR 142948** competitively inhibits the binding of neurotensin to its receptors, thereby blocking downstream signaling cascades, such as the mobilization of intracellular calcium and the formation of inositol monophosphate.^{[4][5]} These application notes provide a comprehensive guide for the effective use of **SR 142948** in cell culture experiments, including detailed protocols for its preparation, storage, and application in key functional assays.

Product Information

Property	Value	Reference
Full Name	2-[[[5-(2,6-dimethoxyphenyl)-1-[4-[[3-(dimethylamino)propyl]methylethyl]phenyl]-1H-pyrazol-3-yl]carbonyl]amino]-tricyclo[3.3.1.1 ^{3,7}]decane-2-carboxylic acid	
Molecular Formula	C ₃₉ H ₅₁ N ₅ O ₆	
Molecular Weight	685.86 g/mol	
Appearance	White to off-white solid	
Purity	≥97% (HPLC)	

Solubility and Storage

Proper handling and storage of **SR 142948** are crucial for maintaining its stability and activity.

Parameter	Recommendation	Reference
Solubility	Soluble in DMSO (up to 75 mM) and water (up to 25 mM).	
Stock Solution Preparation	For a 10 mM stock solution, dissolve 6.86 mg of SR 142948 in 1 mL of DMSO. Sonicate briefly if necessary to ensure complete dissolution.	
Stock Solution Storage	Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or at -80°C for up to 6 months.	[4]
Powder Storage	Store the solid compound at +4°C.	

Data Presentation: In Vitro Activity of SR 142948

SR 142948 exhibits potent antagonist activity at neurotensin receptors in various cell-based assays. The following table summarizes its inhibitory concentrations (IC₅₀) from published studies.

Cell Line/Tissue	Assay	IC50 (nM)	Reference
h-NTR1-CHO cells	[¹²⁵ I]-Tyr ³]NT Binding	1.19	[4]
HT-29 cells	[¹²⁵ I]-Tyr ³]NT Binding	0.32	[4]
Adult rat brain	[¹²⁵ I]-Tyr ³]NT Binding	3.96	[4]
HT-29 cells	Inositol Monophosphate Formation	3.9	[4][5]
h-NTR1-CHO cells	Intracellular Calcium Mobilization	1-10 (Antagonistic Activity)	[4]

Experimental Protocols

The following are detailed protocols for common cell culture experiments utilizing **SR 142948**. It is recommended to optimize these protocols for your specific cell line and experimental conditions.

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol describes how to measure the inhibitory effect of **SR 142948** on neurotensin-induced intracellular calcium mobilization using a fluorescent calcium indicator.

Materials:

- Cells expressing neurotensin receptors (e.g., h-NTR1-CHO, HT-29)
- Cell culture medium
- **SR 142948**
- Neurotensin (agonist)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
- Pluronic F-127

- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- 96-well black-walled, clear-bottom microplate
- Fluorescence microplate reader with automated injection capabilities

Procedure:

- Cell Seeding: Seed cells into a 96-well black-walled, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.
- Dye Loading:
 - Prepare a loading solution of a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) with 0.02% Pluronic F-127 in HBSS.
 - Remove the culture medium from the wells and add 100 µL of the loading solution to each well.
 - Incubate the plate at 37°C for 60 minutes in the dark.
- Cell Washing: After incubation, gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.
- Compound Preparation and Addition:
 - Prepare serial dilutions of **SR 142948** in HBSS at 2x the final desired concentrations.
 - Prepare a solution of neurotensin in HBSS at 2x the final desired concentration (typically at its EC₈₀ concentration for antagonist studies).
- Antagonist Incubation: Add 50 µL of the diluted **SR 142948** solutions to the appropriate wells and incubate for 15-30 minutes at 37°C. For control wells, add 50 µL of HBSS.
- Agonist Stimulation and Measurement:
 - Place the plate in a fluorescence microplate reader.

- Set the reader to record fluorescence intensity (e.g., Ex/Em = 485/525 nm for Fluo-4) at appropriate intervals.
- Establish a stable baseline reading for 15-20 seconds.
- Use the automated injector to add 50 μ L of the neurotensin solution to each well.
- Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
- Data Analysis:
 - Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
 - Plot the neurotensin-induced calcium response as a function of the **SR 142948** concentration to determine the IC₅₀ value.

Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay

This protocol outlines the measurement of **SR 142948**'s ability to inhibit neurotensin-stimulated accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled receptor activation. This protocol is based on the HTRF® (Homogeneous Time-Resolved Fluorescence) technology.

Materials:

- Cells expressing neurotensin receptors (e.g., HT-29)
- Cell culture medium
- **SR 142948**
- Neurotensin (agonist)
- IP-One HTRF Assay Kit (containing IP1-d2, anti-IP1 cryptate, and stimulation buffer with LiCl)

- White 384-well or 96-well microplate
- HTRF-compatible microplate reader

Procedure:

- Cell Seeding: Seed cells into a white microplate at an appropriate density and incubate overnight at 37°C in a 5% CO₂ incubator.
- Compound Preparation:
 - Prepare serial dilutions of **SR 142948** in the stimulation buffer provided in the assay kit.
 - Prepare a solution of neurotensin in the stimulation buffer at 2x the final desired concentration.
- Cell Stimulation:
 - Remove the culture medium from the wells.
 - Add the diluted **SR 142948** solutions to the appropriate wells.
 - Add the neurotensin solution to the wells. For antagonist assays, pre-incubate with **SR 142948** for 15-30 minutes before adding neurotensin.
 - Incubate the plate at 37°C for 30-60 minutes.
- Detection Reagent Addition:
 - Following the manufacturer's instructions, prepare the IP1-d2 and anti-IP1 cryptate detection reagents.
 - Add the detection reagents to each well.
- Incubation and Measurement:
 - Incubate the plate at room temperature for 60 minutes, protected from light.

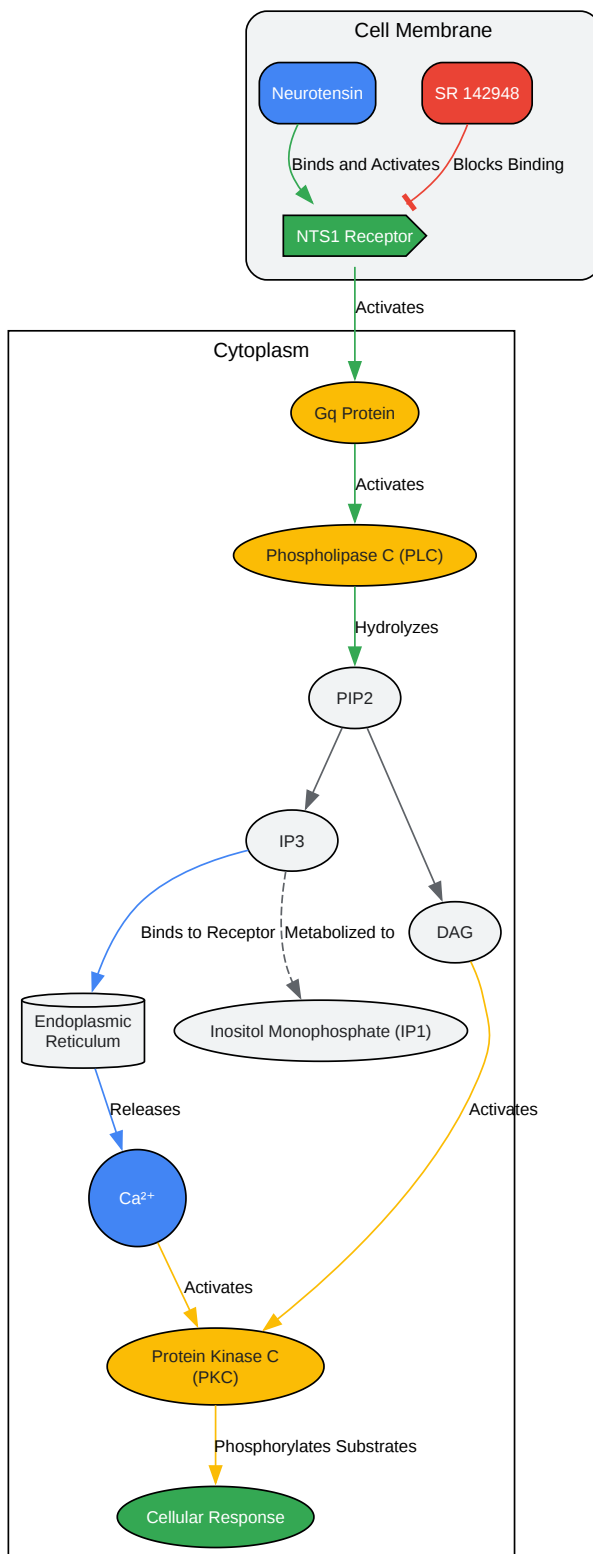
- Read the plate on an HTRF-compatible microplate reader according to the manufacturer's instructions (typically measuring emission at 665 nm and 620 nm).
- Data Analysis:
 - Calculate the HTRF ratio $(665 \text{ nm} / 620 \text{ nm}) * 10,000$.
 - The amount of IP1 produced is inversely proportional to the HTRF signal.
 - Generate a standard curve using the IP1 standards provided in the kit.
 - Determine the concentration of IP1 in each sample from the standard curve.
 - Plot the inhibition of neurotensin-induced IP1 accumulation as a function of **SR 142948** concentration to calculate the IC50 value.

Visualizations

Neurotensin Receptor Signaling Pathway

The following diagram illustrates the signaling pathway initiated by neurotensin and the point of inhibition by **SR 142948**.

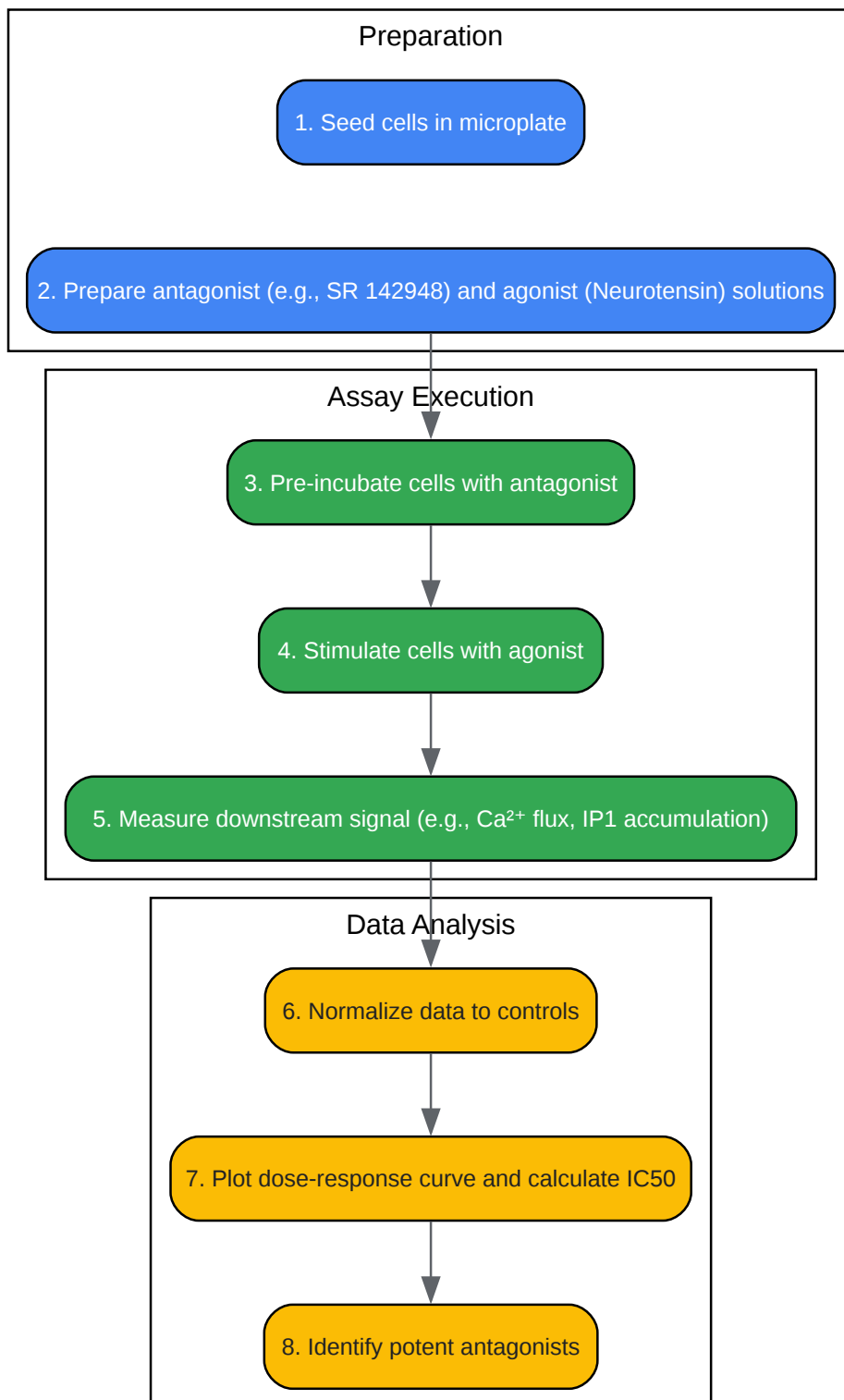
Neurotensin Receptor Signaling and Inhibition by SR 142948

[Click to download full resolution via product page](#)Caption: Neurotensin signaling and **SR 142948** inhibition.

Experimental Workflow for Antagonist Screening

This diagram outlines the general workflow for screening potential antagonists of the neurotensin receptor using a cell-based assay.

General Workflow for Neurotensin Receptor Antagonist Screening

[Click to download full resolution via product page](#)

Caption: Workflow for NT receptor antagonist screening.

Disclaimer: These protocols and application notes are intended for research use only. It is the responsibility of the end-user to determine the suitability of this information for their specific application and to optimize protocols accordingly. Always follow standard laboratory safety procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Neurotensin - Wikipedia [en.wikipedia.org]
- 3. Neurotensin receptor - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Standard Protocol for the Utilization of SR 142948 in Cell Culture Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663775#standard-protocol-for-using-sr-142948-in-cell-culture-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com